molecular formula C13H16N2O B182077 phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone CAS No. 4590-79-8

phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone

Cat. No. B182077
CAS RN: 4590-79-8
M. Wt: 216.28 g/mol
InChI Key: VNANOPQDFPYYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, also known as PTPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTPM is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone is not fully understood, but it is believed to be related to its ability to chelate metal ions. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to selectively bind to copper ions, which can lead to the formation of reactive oxygen species and subsequent DNA damage. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.

Biochemical And Physiological Effects

Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to inhibit the growth of bacteria and fungi, and to protect against oxidative stress-induced cell damage.

Advantages And Limitations For Lab Experiments

Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has several advantages for lab experiments, including its high selectivity for copper ions, its ability to function as a fluorescent probe, and its potential as an anti-cancer agent. However, phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other metal ions and biomolecules. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone could also be used as a tool for studying the role of copper ions in biological systems and for the development of new diagnostic and therapeutic approaches.

Synthesis Methods

Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be synthesized using various methods, including the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzoyl chloride in the presence of a base, or the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzaldehyde in the presence of acetic anhydride. The yield of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anti-cancer agent. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been used as a reagent for the determination of trace amounts of copper ions in water samples.

properties

CAS RN

4590-79-8

Product Name

phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone

InChI

InChI=1S/C13H16N2O/c1-10-9-13(2,3)15(14-10)12(16)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

VNANOPQDFPYYLB-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2

Other CAS RN

4590-79-8

Origin of Product

United States

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